Guanine
Overview
Description
Guanine is an organic compound belonging to the purine group, a class of compounds with a characteristic two-ringed structure, composed of carbon and nitrogen atoms . It is a component of nucleic acids, the cell constituents that store and transmit hereditary traits . Guanine was first discovered in guano in 1846 and was isolated in 1891 from nucleic acids from which it is readily prepared .
Synthesis Analysis
Researchers from Fuzhou University synthesized nanocarbons from guanine molecules to better understand the precise role nitrogen plays in carbon-based materials and explore the reaction mechanisms of these catalytic systems . The nitrogen content can be finely tuned from approximately 5 to 30 percent, while the oxygen content is kept at a consistent 4 percent .
Molecular Structure Analysis
With the formula C5H5N5O, guanine is a derivative of purine, consisting of a fused pyrimidine-imidazole ring system with conjugated double bonds . This unsaturated arrangement means the bicyclic molecule is planar . Guanine has two tautomeric forms, the major keto form and rare enol form .
Chemical Reactions Analysis
Guanine synthesis yields new insights into nitrogen’s role in nanocarbon catalysis . The presence of multiple hydrogen bonds in guanine enabled the formation of a two-dimensional nanosheet with controllable types of nitrogen dopants .
Physical And Chemical Properties Analysis
Guanine is a white amorphous solid with a molar mass of 151.13 g/mol . It has a melting point of 360 °C and is insoluble in water . Guanine crystals are rhombic platelets composed of multiple layers . They are transparent but have a high index of refraction that produces a pearly luster .
Scientific Research Applications
Guanine Quartets in Nanotechnology and Chemical Biology
- Application Summary : Guanine and related nucleobases such as guanosine, deoxyguanosine, and isoguanosine are used to design functional supramolecular assemblies. They self-assemble into isolated nucleobases, discrete macrocyclic quartets, and virtually infinite linear ribbons, providing them with considerable functional versatility .
- Methods of Application : Many programs have been launched to fine-tune the chemical properties of guanine derivatives, making them usable under different experimental conditions, such as in organic or aqueous environments, and responsive to external stimuli, such as ionic strength, pH, light, or temperature .
- Results or Outcomes : Spectacular results have been recently obtained in various chemical fields, from supramolecular chemistry to chemical biology, from soft matter to catalysis .
Biomineralization and Properties of Guanine Crystals
- Application Summary : Guanine crystals with unique optical properties in organisms have been extensively studied and the biomineralization principles of guanine are being established .
- Methods of Application : The biomineralization principles of guanine include selective recrystallization of amorphous precursor, preassembled scaffolds, additives, twinning, hypoxanthine doping, fluorescence, and assembly .
- Results or Outcomes : The biomineralization principles of guanine will be helpful for the synthesis of guanine crystals with excellent properties and the design of functional organic materials for drugs, dyes, organic semiconductors, etc .
Sensing Guanine and its Derivatives
- Application Summary : Guanine plays an indispensable role in building nucleic acids, and its derivatives take part in various cellular functions such as regulating biological reactions and signal transduction .
- Methods of Application : Monitoring the levels of guanine and its derivatives is critical for understanding their biological roles and related diseases .
- Results or Outcomes : The levels of guanine and its derivatives provide insights into their biological roles and related diseases .
Guanine in Nanocarbon Catalysis
- Application Summary : Guanine synthesis provides new insights into nitrogen’s role in nanocarbon catalysis . Scientists from Fuzhou University obtained a set of nanocarbons through self-assembling guanine molecules .
- Methods of Application : The presence of multiple hydrogen bonds in guanine enabled the formation of a two-dimensional nanosheet with controllable types of nitrogen dopants . The nitrogen content can be finely tuned from approximately 5 to 30 percent, while the oxygen content is kept at a consistent 4 percent .
- Results or Outcomes : The study offers theoretical guidance for creating highly effective carbon catalysts, which could advance clean energies converted from renewable resources in industries like plastics, medicine, and rubber .
Guanine in Creating Unique Carbon Nanocatalysts
- Application Summary : Guanine, a component of guano or fish scales, exhibits complex π-stacked, H-bonded, and other bonds that facilitate the creation of functional nanomaterials .
- Methods of Application : The research findings offer new insights into the use of guanine for creating carbon nanomaterials with controlled properties .
- Results or Outcomes : The research findings offer new insights into the use of guanine for creating carbon nanomaterials with controlled properties .
Guanine in Cellular Signal Transduction
- Application Summary : Guanine and its derivatives take part in various cellular functions such as regulating biological reactions and signal transduction .
- Methods of Application : Monitoring the levels of guanine and its derivatives is critical for understanding their biological roles and related diseases .
- Results or Outcomes : The levels of guanine and its derivatives provide insights into their biological roles and related diseases .
Guanine in DNA and RNA Structures
- Application Summary : Guanine is one of the four main nucleobases found in the nucleic acids DNA and RNA, the others being adenine, cytosine, and thymine (uracil in RNA). In DNA, guanine is paired with cytosine. The guanine nucleoside is called guanosine .
- Methods of Application : The study of guanine in DNA and RNA structures involves various techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy .
- Results or Outcomes : The understanding of guanine in DNA and RNA structures has been fundamental in the field of genetics and has led to the development of numerous applications, including genetic engineering and personalized medicine .
Guanine in Energy Transfer in Bioluminescence
- Application Summary : Guanine has been found to play a crucial role in the energy transfer process in bioluminescent organisms. The light-emitting molecule in these organisms transfers energy to a guanine derivative, which then emits light .
- Methods of Application : The study of this process involves various biochemical and biophysical techniques, including spectroscopy .
- Results or Outcomes : Understanding this process has potential applications in the development of bio-luminescent tags for biological imaging .
Guanine in G-Protein Signaling
- Application Summary : Guanine nucleotides, such as GTP and GDP, are involved in G-protein signaling, a crucial process in cellular communication .
- Methods of Application : The study of G-protein signaling involves various cellular and molecular biology techniques, including the use of genetically modified organisms and cell lines .
- Results or Outcomes : Understanding G-protein signaling has led to the development of numerous drugs targeting these pathways, particularly in the treatment of cancer and neurological disorders .
Safety And Hazards
Future Directions
Guanine crystals with unique optical properties in organisms have been extensively studied and the biomineralization principles of guanine are being established . The biomineralization principles of guanine will be helpful for the synthesis of guanine crystals with excellent properties and the design of functional organic materials for drugs, dyes, organic semiconductors, etc .
properties
IUPAC Name |
2-amino-1,7-dihydropurin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H4,6,7,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTPUPDQBNUYGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=O)NC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5O | |
Record name | guanine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Guanine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9052476 | |
Record name | Guanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9052476 | |
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Molecular Weight |
151.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystals; [Acros Organics MSDS], Solid | |
Record name | Guanine | |
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Record name | Guanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000132 | |
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Boiling Point |
BOILING POINT: SUBLIMES | |
Record name | GUANINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2127 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
CRYSTALLINE POWDER; LOSES WATER @ 100 °C & HYDROGEN CHLORIDE @ 200 °C; PRACTICALLY INSOL IN WATER, ALC, ETHER; SOL IN ACIDULATED WATER /HYDROCHLORIDE/, FREELY SOL IN DIL ACIDS & AQ POTASSIUM HYDROXIDE SOLN; SPARINGLY SOL IN ALCOHOL; ALMOST INSOL IN WATER, SOL IN AMMONIUM HYDROXIDE & ALKALI; SLIGHTLY SOL IN ETHER; INSOL IN ACETIC ACID, SLIGHTLY SOL IN ETHER, 2.08 mg/mL at 37 °C | |
Record name | Guanine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02377 | |
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Record name | GUANINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2127 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Guanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000132 | |
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Product Name |
Guanine | |
Color/Form |
SEVERAL DESMOTROPIC FORMS; USUALLY AMORPHOUS, SMALL RHOMBIC CRYSTALS BY SLOW EVAPORATION OF AQ SOLN CONTAINING LARGE EXCESS OF AMMONIA, NEEDLES OR PLATES FROM AMMONIUM HYDROXIDE | |
CAS RN |
73-40-5 | |
Record name | Guanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73-40-5 | |
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Record name | Guanine | |
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Record name | Guanine | |
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Record name | 6H-Purin-6-one, 2-amino-1,9-dihydro- | |
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Record name | Guanine | |
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Record name | Guanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.727 | |
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Record name | GUANINE | |
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Record name | GUANINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2127 | |
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Record name | Guanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000132 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
360 °C (DECOMP), 360 °C | |
Record name | Guanine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02377 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | GUANINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2127 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Guanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000132 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Citations
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